Bromoamphetamine-d6
Overview
Description
Bromoamphetamine-d6 is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine and trideuteriomethoxy groups attached to a phenyl ring, along with a propan-2-amine moiety. The incorporation of deuterium atoms in place of hydrogen atoms can influence the compound’s chemical properties and behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromoamphetamine-d6 typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a suitable phenyl precursor, followed by the introduction of trideuteriomethoxy groups through a deuterium exchange reaction. The final step involves the formation of the propan-2-amine moiety through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Bromoamphetamine-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Bromoamphetamine-d6 has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bromoamphetamine-d6 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-Bromo-2,5-dimethoxyphenyl]propan-2-amine: Similar structure but lacks deuterium atoms.
1-[4-Chloro-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine: Similar structure with chlorine instead of bromine.
1-[4-Bromo-2,5-dimethoxyphenyl]ethan-2-amine: Similar structure with an ethan-2-amine moiety instead of propan-2-amine.
Uniqueness
Bromoamphetamine-d6 is unique due to the presence of trideuteriomethoxy groups, which can influence its chemical and biological properties. The incorporation of deuterium atoms can enhance the compound’s metabolic stability and alter its interaction with biological targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
1-[4-bromo-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMWUTGUCAKGQL-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CC(C)N)OC([2H])([2H])[2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747637 | |
Record name | 1-{4-Bromo-2,5-bis[(~2~H_3_)methyloxy]phenyl}propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021684-64-9 | |
Record name | 1-{4-Bromo-2,5-bis[(~2~H_3_)methyloxy]phenyl}propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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